molecular formula C14H13ClN2O3 B2700398 1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one CAS No. 129302-13-2

1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one

Cat. No.: B2700398
CAS No.: 129302-13-2
M. Wt: 292.72
InChI Key: UPSWENCWFVZMMV-FPLPWBNLSA-N
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Description

1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a pyrazole ring, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the reaction of 4-chlorophenylhydrazine with an appropriate diketone, such as 3-methyl-2,4-pentanedione, under acidic or basic conditions to form the pyrazole ring.

    Butenone Formation: The final step involves the formation of the butenone moiety, which can be accomplished through aldol condensation reactions involving suitable aldehydes and ketones under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Ammonia (NH₃), thiols (R-SH)

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for conditions involving inflammation or microbial infections.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and chlorophenyl groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol: Similar structure but lacks the butenone moiety.

    1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole: Similar structure but lacks the butenone moiety.

    1-(4-chlorophenyl)-3-hydroxy-2-buten-1-one: Similar structure but lacks the pyrazole ring.

Uniqueness

1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one is unique due to the combination of its pyrazole ring, chlorophenyl group, and butenone moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-8(18)7-12(19)13-9(2)16-17(14(13)20)11-5-3-10(15)4-6-11/h3-7,16,19H,1-2H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBGAPNUIOHBRY-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C(=CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)/C(=C/C(=O)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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